molecular formula C12H14N2O7 B1416460 Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate CAS No. 1170938-71-2

Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate

Cat. No. B1416460
M. Wt: 298.25 g/mol
InChI Key: BCFBNNYDAMQUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate, also known as MTDPA, is a nitroester and a derivative of dinitrochlorobenzene. It has a molecular formula of C12H14N2O7 .


Molecular Structure Analysis

The molecular structure of Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms . Its average mass is 298.249 Da and its monoisotopic mass is 298.080109 Da .

Scientific Research Applications

Synthesis and Analytical Methods

  • Synthesis of Polyol Chains : Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate derivatives have been utilized in the synthesis of complex organic compounds, such as polyol chains in roflamycoin, highlighting their role in creating intricate molecular structures (Rychnovsky, Fryszman, & Khire, 1999).

  • Preparation of Phenolic and Phenoxy Acid Derivatives : This compound is integral in derivatization processes for phenoxy acid and phenolic herbicides for gas chromatographic determination, showing its importance in analytical chemistry (Rompa, Kremer, & Zygmunt, 2004).

Organic Chemistry and Compound Formation

  • Role in Oxidation Reactions : The compound has been studied in the context of oxidation reactions, such as in the oxidation of dimethoxyacetophenone derivatives to yield related methyl alkyl-substituted phenylacetates (Maruyama & Kozuka, 1978).

  • Generation of Methyleneketene : Research has demonstrated its role in the generation of methyleneketene, a compound used in further chemical synthesis and reactions (Brown, Eastwood, & McMullen, 1976).

Environmental Applications

  • Environmental Methylation Studies : This compound is investigated in environmental studies, such as methylation processes in lake sediment, providing insights into environmental chemistry (Craig, 1980).

  • Diesel Additives Production : It's used in the synthesis of glycerol acetals from bioalcohols, which are considered for applications like oxygenated diesel additives, demonstrating its potential in renewable energy resources (Agirre et al., 2013).

properties

IUPAC Name

methyl 2-(2,3,5-trimethyl-4,6-dinitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O7/c1-6-7(2)12(21-5-9(15)20-4)11(14(18)19)8(3)10(6)13(16)17/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFBNNYDAMQUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])OCC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate
Reactant of Route 2
Reactant of Route 2
Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate
Reactant of Route 3
Reactant of Route 3
Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate
Reactant of Route 4
Reactant of Route 4
Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate
Reactant of Route 5
Reactant of Route 5
Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate
Reactant of Route 6
Reactant of Route 6
Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.